molecular formula C15H14O2 B2723407 2-Phenyl-2-(o-tolyl)acetic acid CAS No. 92548-88-4

2-Phenyl-2-(o-tolyl)acetic acid

Cat. No.: B2723407
CAS No.: 92548-88-4
M. Wt: 226.275
InChI Key: WHTHABWVVIKFLX-UHFFFAOYSA-N
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Description

2-Phenyl-2-(o-tolyl)acetic acid: is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a phenyl group and an o-tolyl group attached to the acetic acid moiety

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(o-tolyl)acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with chloroacetic acid, followed by the introduction of the o-tolyl group. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with o-tolylacetic acid chloride to form the desired product. This reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation or Grignard reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often incorporate continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(o-tolyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or o-tolyl rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Phenyl-2-(o-tolyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their reactivity and potential as intermediates in organic synthesis.

    Biology: The compound and its derivatives are investigated for their biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.

    Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with a single phenyl group attached to the acetic acid moiety.

    o-Tolylacetic acid: Contains an o-tolyl group attached to the acetic acid moiety but lacks the additional phenyl group.

    2-Phenylpropionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

2-Phenyl-2-(o-tolyl)acetic acid is unique due to the presence of both phenyl and o-tolyl groups, which confer distinct chemical and physical properties. This dual substitution pattern can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-methylphenyl)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-5-6-10-13(11)14(15(16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTHABWVVIKFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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